1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine
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Overview
Description
1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom and a methoxy group attached to a benzene ring, which is further connected to a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine typically involves the reaction of 2-bromo-3-methoxybenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile . The reaction mixture is stirred at room temperature or under reflux conditions until the reaction is complete. The product is then isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes, carboxylic acids, and ketones.
Reduction: Products include dehalogenated compounds and alcohols.
Scientific Research Applications
1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and methoxy group play crucial roles in binding to the active sites of these targets, thereby modulating their activity . The piperazine moiety enhances the compound’s solubility and bioavailability, facilitating its transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)piperazine: Lacks the bromine atom, resulting in different reactivity and binding properties.
1-(2-Bromo-4-methoxyphenyl)piperazine: Similar structure but with the methoxy group at a different position, affecting its chemical behavior.
1-(2-Bromo-3-chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group, leading to distinct chemical and biological properties.
Uniqueness
1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct reactivity and binding characteristics. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C12H17BrN2O |
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Molecular Weight |
285.18 g/mol |
IUPAC Name |
1-[(2-bromo-3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17BrN2O/c1-16-11-4-2-3-10(12(11)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
InChI Key |
BDBMCCUBLKVGKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Br)CN2CCNCC2 |
Origin of Product |
United States |
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